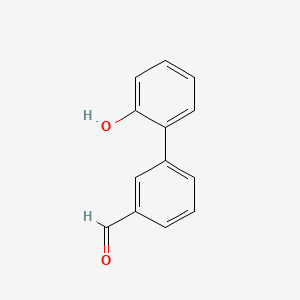

3-(2-Hydroxyphenyl)benzaldehyde

Description

3-(2-Hydroxyphenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 2-hydroxyphenyl group. Its molecular formula is C₁₃H₁₀O₂ (molecular weight: 198.22 g/mol). The compound combines the reactivity of an aldehyde group with the hydrogen-bonding capacity of the ortho-hydroxyphenyl substituent. This structural duality makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science .

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJNWQOCHOWIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589677 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-69-2 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.

Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available raw materials, low toxicity reagents, and efficient reaction conditions ensures cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: 2’-Hydroxy[1,1’-biphenyl]-3-carboxylic acid.

Reduction: 2’-Hydroxy[1,1’-biphenyl]-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including various biphenyl derivatives.

- Chemical Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield primary alcohols. It also participates in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Biology

- Building Block for Bioactive Compounds : Its structural features allow it to be utilized in the synthesis of biologically active compounds, particularly those with potential therapeutic effects.

- Antifungal Activity : Research has indicated that derivatives of this compound exhibit antifungal properties against Candida albicans, making it a candidate for further investigation in antifungal drug development .

Medicine

- Potential Therapeutic Properties : Studies are ongoing to explore its efficacy as a therapeutic agent, particularly in targeting specific biological pathways through its interaction with enzymes and receptors.

- Drug Development : It is being investigated as a precursor for new pharmaceuticals aimed at treating various diseases, including fungal infections.

Industrial Applications

- Dyes and Pigments Production : The compound is used in the manufacturing of dyes and pigments due to its chromophoric properties.

- Chemical Industry : Its derivatives find utility in producing other industrial chemicals, enhancing the efficiency of various chemical processes.

Case Study 1: Antifungal Activity Against Candida albicans

A study demonstrated that certain derivatives of 3-(2-Hydroxyphenyl)benzaldehyde inhibited yeast growth effectively at non-cytotoxic concentrations. Specifically, compounds derived from this scaffold showed promising results by interfering with key virulence factors in C. albicans pathogenesis .

Case Study 2: Synthesis of Chalcone Derivatives

Research focused on synthesizing chalcone derivatives from this compound showed that specific modifications could enhance biological activity. For instance, certain hydroxylated derivatives exhibited significant antioxidant properties and tyrosinase inhibition, indicating potential applications in cosmetic formulations .

Mécanisme D'action

The mechanism of action of 2’-Hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares 3-(2-Hydroxyphenyl)benzaldehyde with structurally related benzaldehyde derivatives:

Key Observations :

- Hydrogen Bonding: The 2-hydroxyphenyl group in the target compound enables stronger intermolecular hydrogen bonds compared to mono-hydroxy derivatives like 3-hydroxybenzaldehyde, influencing crystal packing and solubility .

- Electronic Effects : The electron-donating hydroxyl group contrasts with electron-withdrawing substituents (e.g., -CF₃ in ), affecting electrophilic substitution patterns and reactivity.

Spectroscopic Characterization

- FTIR : Expected peaks include O-H stretch (~3200 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), similar to 4-hydroxybenzaldehyde but with additional aromatic signals from the hydroxyphenyl group .

- NMR : Distinct ¹H-NMR signals for the aldehyde proton (~10 ppm) and hydroxyl proton (~9–10 ppm, exchangeable). ¹³C-NMR would show aldehydic carbon (~190 ppm) and multiple aromatic carbons, differing from simpler derivatives like 3-hydroxybenzaldehyde .

Activité Biologique

3-(2-Hydroxyphenyl)benzaldehyde, also known as salicylaldehyde, is an aromatic aldehyde that exhibits a range of biological activities. This compound has garnered attention in various fields including pharmacology, biochemistry, and environmental science due to its potential therapeutic properties. This article reviews the biological activity of 3-(2-Hydroxyphenyl)benzaldehyde, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 3-(2-Hydroxyphenyl)benzaldehyde features a hydroxyl group (-OH) attached to a phenyl ring adjacent to the aldehyde group (-CHO). This arrangement contributes to its reactivity and biological properties.

- Molecular Formula : C13H10O2

- Molecular Weight : 202.22 g/mol

- IUPAC Name : 3-(2-Hydroxyphenyl)benzaldehyde

Antimicrobial Activity

Research indicates that 3-(2-Hydroxyphenyl)benzaldehyde possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM (850 µg/mL) |

| Bacillus anthracis | 10.0 mM (1060 µg/mL) |

Antioxidant Properties

3-(2-Hydroxyphenyl)benzaldehyde exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been documented in several studies. The compound's antioxidant capacity is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals .

Cytotoxicity Studies

Cytotoxic effects of 3-(2-Hydroxyphenyl)benzaldehyde have been evaluated in various cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

-

Antibacterial Modulation :

A study investigated the role of benzaldehyde derivatives, including 3-(2-Hydroxyphenyl)benzaldehyde, as antibiotic modulators. The results indicated that these compounds could reduce the MIC of standard antibiotics when used in combination, enhancing their efficacy against resistant strains . -

Insecticidal Activity :

Research has shown that 3-(2-Hydroxyphenyl)benzaldehyde exhibits insecticidal properties against various insect species such as Aedes aegypti. The compound's toxicity was assessed using Drosophila melanogaster, revealing an LC50 value of 1.60 mg/mL .

The biological activity of 3-(2-Hydroxyphenyl)benzaldehyde can be attributed to its interaction with cellular targets:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, altering permeability and leading to cell lysis.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by modulating key proteins involved in cell survival and death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.